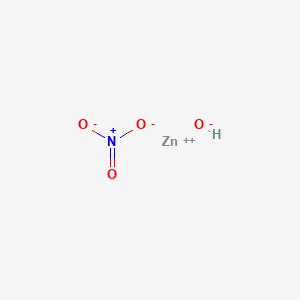
Mertensene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mertensene is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms and a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mertensene typically involves multiple steps, starting from simpler organic molecules One common approach is to begin with a cyclohexane derivative, followed by sequential halogenation reactions to introduce the bromine and chlorine atoms
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
化学反应分析
Types of Reactions
Mertensene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the (E)-2-chloroethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Addition: Reagents like hydrogen gas with a palladium catalyst for hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, Mertensene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes, receptors, or other biomolecules can provide insights into its biological activity and potential therapeutic applications.
Medicine
While not currently used as a drug, the compound’s structure suggests it could be a candidate for drug development
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism of action of Mertensene depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s halogen atoms and double bond may play crucial roles in its binding affinity and reactivity, influencing its biological and chemical effects.
相似化合物的比较
Similar Compounds
(1S,2S,4R,5S)-4-bromo-1,2-dichloro-1,5-dimethylcyclohexane: Lacks the (E)-2-chloroethenyl group.
(1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(Z)-2-chloroethenyl]-1,5-dimethylcyclohexane: Contains the (Z)-2-chloroethenyl group instead of the (E)-isomer.
(1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(E)-2-bromoethenyl]-1,5-dimethylcyclohexane: Substitutes a bromine atom for one of the chlorine atoms in the ethenyl group.
Uniqueness
The presence of the (E)-2-chloroethenyl group in Mertensene distinguishes it from similar compounds
属性
分子式 |
C10H14BrCl3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
(1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane |
InChI |
InChI=1S/C10H14BrCl3/c1-9(3-4-12)6-10(2,14)8(13)5-7(9)11/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-,8+,9-,10+/m1/s1 |
InChI 键 |
RUGBKCUWZCCZDR-QWDTXXANSA-N |
手性 SMILES |
C[C@]1(C[C@]([C@H](C[C@H]1Br)Cl)(C)Cl)/C=C/Cl |
规范 SMILES |
CC1(CC(C(CC1Br)Cl)(C)Cl)C=CCl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-[[4-(2-oxolanylmethylamino)-2-quinazolinyl]amino]phenol](/img/structure/B1256147.png)
![N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide](/img/structure/B1256148.png)
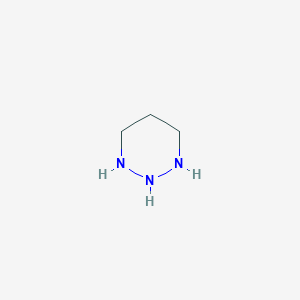
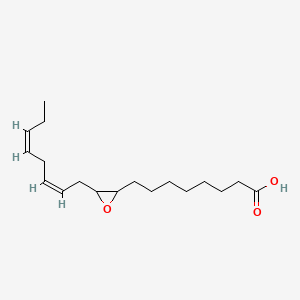
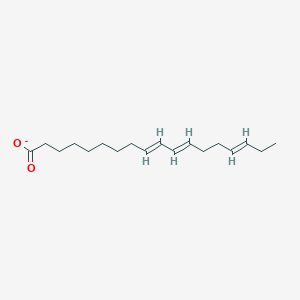

![(2S)-2-[[[5-[[methyl-(phenylmethyl)amino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1256156.png)

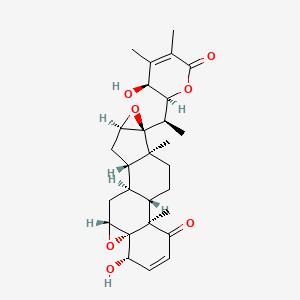
![2-amino-N-[3-methoxy-5-[oxo-[3-(trifluoromethyl)anilino]methyl]phenyl]-4-pyridinecarboxamide](/img/structure/B1256160.png)
![3-(4-methylphenyl)-5-oxo-N-propyl-8-thiazolo[2,3-b]quinazolinecarboxamide](/img/structure/B1256161.png)

